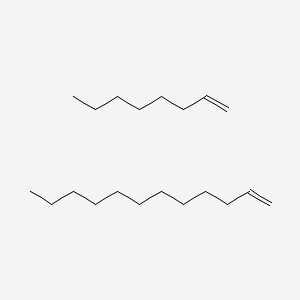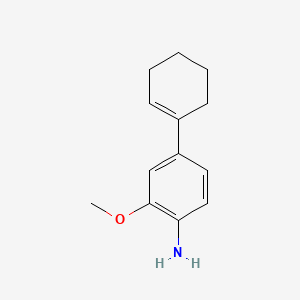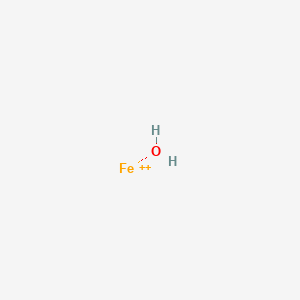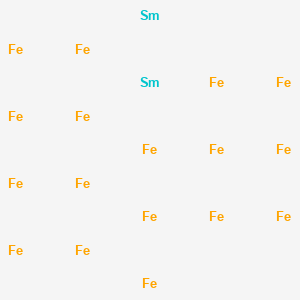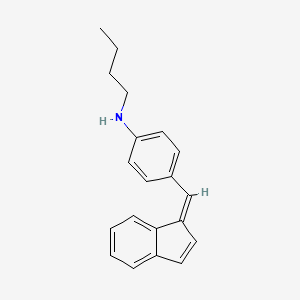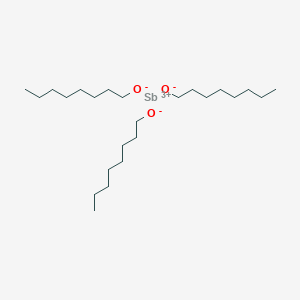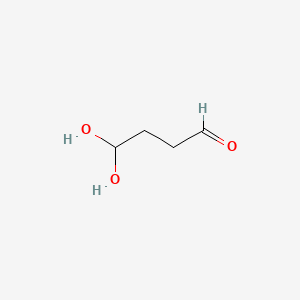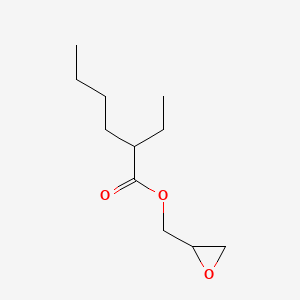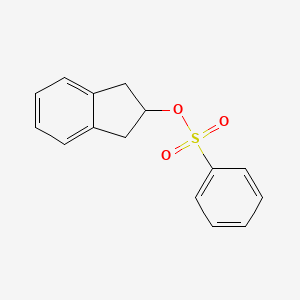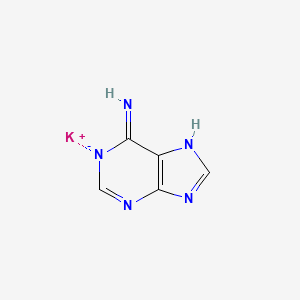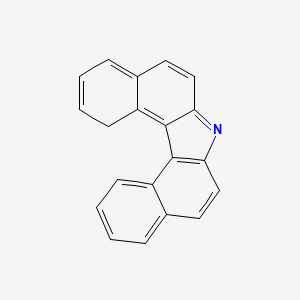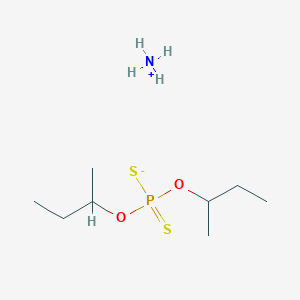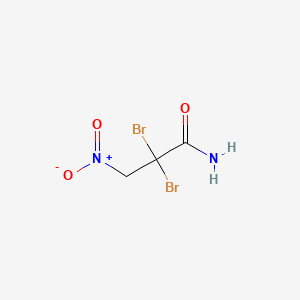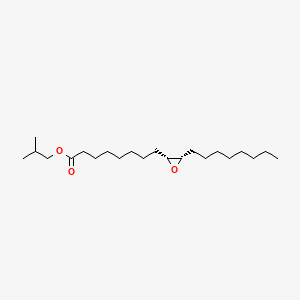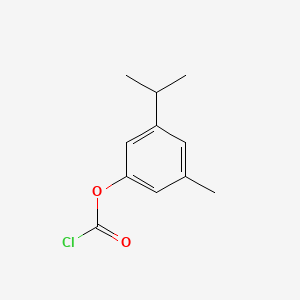
5-Isopropyl-3-methylphenyl chloroformate
Overview
Description
5-Isopropyl-3-methylphenyl chloroformate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of chloroformic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is commonly used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropyl-3-methylphenyl chloroformate can be synthesized through the reaction of 5-isopropyl-3-methylphenol with phosgene in the presence of a base such as pyridine. The reaction typically takes place under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas. The general reaction scheme is as follows:
5-Isopropyl-3-methylphenol+Phosgene→5-Isopropyl-3-methylphenyl chloroformate+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is carried out in a solvent such as toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methylphenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Hydrolysis: Reacts with water to form 5-isopropyl-3-methylphenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Water: Used in hydrolysis reactions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
5-Isopropyl-3-methylphenol: Formed from hydrolysis.
Scientific Research Applications
5-Isopropyl-3-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the protection of functional groups.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Biochemistry: Used in the derivatization of amino acids and peptides for analysis.
Industrial Chemistry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methylphenyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride.
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Isopropyl chloroformate
- Phenyl chloroformate
Uniqueness
5-Isopropyl-3-methylphenyl chloroformate is unique due to its specific substituents, which impart distinct reactivity and selectivity in chemical reactions. The presence of the isopropyl and methyl groups on the phenyl ring influences the compound’s steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
(3-methyl-5-propan-2-ylphenyl) carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)9-4-8(3)5-10(6-9)14-11(12)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPDRHBZXDFJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195350 | |
| Record name | 5-Isopropyl-3-methylphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42571-84-6 | |
| Record name | 3-Methyl-5-(1-methylethyl)phenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42571-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isopropyl-3-methylphenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042571846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isopropyl-3-methylphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropyl-3-methylphenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


